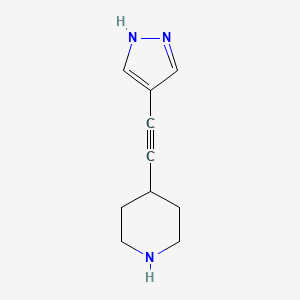
4-((1H-Pyrazol-4-yl)ethynyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Pyrazol-4-yl)ethynyl)piperidine is an organic compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound is characterized by the presence of a pyrazole ring attached to a piperidine ring via an ethynyl linkage. It is a versatile compound with applications in various fields, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine typically involves the coupling of a pyrazole derivative with a piperidine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodopyrazole with ethynylpiperidine in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-((1H-Pyrazol-4-yl)ethynyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4-((1H-Pyrazol-4-yl)ethynyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as soluble epoxide hydrolase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.
類似化合物との比較
Similar Compounds
4-(1H-Pyrazol-4-yl)pyridine: Another pyrazole derivative with similar structural features but different applications.
4-(1H-Pyrazol-4-yl)phenylpiperidine: A compound with a phenyl group instead of an ethynyl linkage, used in different medicinal chemistry contexts.
1H-Pyrazole-4-boronic acid: A pyrazole derivative used in cross-coupling reactions.
Uniqueness
4-((1H-Pyrazol-4-yl)ethynyl)piperidine is unique due to its ethynyl linkage, which imparts distinct chemical reactivity and biological activity. This structural feature allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
4-[2-(1H-pyrazol-4-yl)ethynyl]piperidine |
InChI |
InChI=1S/C10H13N3/c1(2-10-7-12-13-8-10)9-3-5-11-6-4-9/h7-9,11H,3-6H2,(H,12,13) |
InChIキー |
ZDKCCWCXMCGFFX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C#CC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


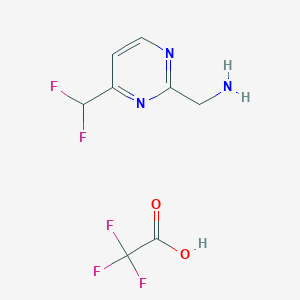

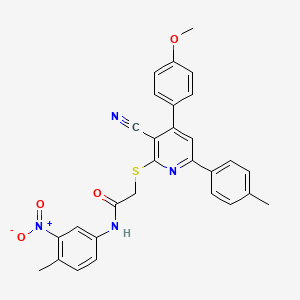
![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
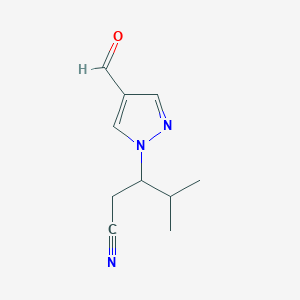
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)

![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
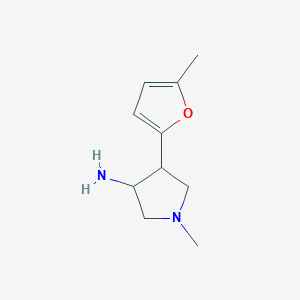
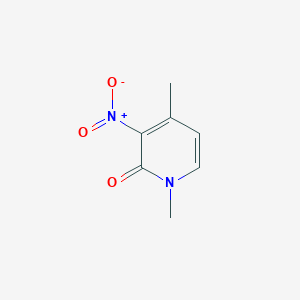
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
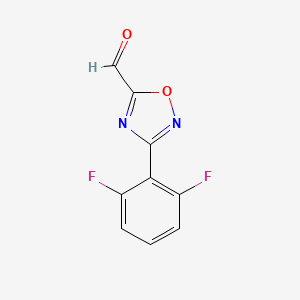
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
